(4E)-3,3-dimethyl-4-[(4-methylphenyl)sulfonylhydrazinylidene]pentanoic acid
Overview
Description
(4E)-3,3-dimethyl-4-[(4-methylphenyl)sulfonylhydrazinylidene]pentanoic acid is an organic compound with a complex structure that includes a sulfonylhydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3,3-dimethyl-4-[(4-methylphenyl)sulfonylhydrazinylidene]pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone: The reaction between 4-methylbenzenesulfonylhydrazine and an appropriate aldehyde or ketone under acidic or basic conditions to form the hydrazone intermediate.
Addition of the hydrazone to a β-keto acid: The hydrazone intermediate is then reacted with a β-keto acid under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(4E)-3,3-dimethyl-4-[(4-methylphenyl)sulfonylhydrazinylidene]pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonylhydrazinylidene group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions for substitution reactions vary depending on the specific reaction but often involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may yield hydrazine derivatives.
Scientific Research Applications
(4E)-3,3-dimethyl-4-[(4-methylphenyl)sulfonylhydrazinylidene]pentanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (4E)-3,3-dimethyl-4-[(4-methylphenyl)sulfonylhydrazinylidene]pentanoic acid involves its interaction with specific molecular targets and pathways. The sulfonylhydrazinylidene group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-formyl-2-({[(4-methylphenyl)sulfonyl]amino}methyl)pentanoic acid: A compound with a similar sulfonyl group but different overall structure.
2-(4-methylsulfonylphenyl)indole derivatives: Compounds with similar sulfonyl groups and potential biological activity.
Uniqueness
(4E)-3,3-dimethyl-4-[(4-methylphenyl)sulfonylhydrazinylidene]pentanoic acid is unique due to its specific structure, which includes a sulfonylhydrazinylidene group attached to a pentanoic acid backbone. This unique structure gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(4E)-3,3-dimethyl-4-[(4-methylphenyl)sulfonylhydrazinylidene]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10-5-7-12(8-6-10)21(19,20)16-15-11(2)14(3,4)9-13(17)18/h5-8,16H,9H2,1-4H3,(H,17,18)/b15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVODMBWUGZWICB-RVDMUPIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C(C)(C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C(C)(C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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